molecular formula C7H9Cl2N3 B12906427 4,6-Dichloro-2-isopropylpyrimidin-5-amine CAS No. 61456-98-2

4,6-Dichloro-2-isopropylpyrimidin-5-amine

Cat. No.: B12906427
CAS No.: 61456-98-2
M. Wt: 206.07 g/mol
InChI Key: ITFDRXZFLKKUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-isopropylpyrimidin-5-amine is a chemical compound with the molecular formula C7H9Cl2N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-isopropylpyrimidin-5-amine typically involves the chlorination of 2-isopropylpyrimidine followed by amination. One common method includes:

    Chlorination: 2-Isopropylpyrimidine is treated with chlorine gas or a chlorinating agent such as phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 4 and 6 positions.

    Amination: The dichlorinated intermediate is then reacted with ammonia or an amine source under controlled conditions to replace one of the chlorine atoms with an amino group.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure efficient mixing and reaction control.

    Purification steps: such as recrystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-isopropylpyrimidin-5-amine undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution products: Various amines, thiols, or ethers depending on the nucleophile used.

    Oxidation products: Oxidized derivatives with additional functional groups.

    Reduction products: Reduced forms with fewer chlorine atoms or altered functional groups.

Scientific Research Applications

4,6-Dichloro-2-isopropylpyrimidin-5-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4,6-Dichloro-2-isopropylpyrimidin-5-amine exerts its effects depends on its specific application:

    Molecular targets: It may interact with enzymes, receptors, or other proteins, altering their function.

    Pathways involved: It can influence various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-methylpyrimidin-5-amine
  • 4,6-Dichloro-2-ethylpyrimidin-5-amine
  • 4,6-Dichloro-2-propylpyrimidin-5-amine

Uniqueness

4,6-Dichloro-2-isopropylpyrimidin-5-amine is unique due to its specific isopropyl group, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can make it more suitable for certain applications, particularly in the synthesis of specific pharmaceuticals or agrochemicals.

Properties

CAS No.

61456-98-2

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

4,6-dichloro-2-propan-2-ylpyrimidin-5-amine

InChI

InChI=1S/C7H9Cl2N3/c1-3(2)7-11-5(8)4(10)6(9)12-7/h3H,10H2,1-2H3

InChI Key

ITFDRXZFLKKUCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=N1)Cl)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.